N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides.
Introduction of the piperazine moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with 4-phenylpiperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and other advanced techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and phenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Biochemistry: The compound is used in studies to understand its mechanism of action and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(7-Cyano-4-oxo-6-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)benzamide
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- 4-(4-methylpiperazin-1-yl)benzenamine
Uniqueness
N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and its potential biological activity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H25N7O |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H25N7O/c1-28-22-20(16-24-28)21(25-17-8-10-19(31-2)11-9-17)26-23(27-22)30-14-12-29(13-15-30)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,25,26,27) |
InChI Key |
ZBKBHLMOSRPQOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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